molecular formula C14H14N2O2 B183064 2-methyl-3-(pyridin-2-ylmethylamino)benzoic Acid CAS No. 881445-78-9

2-methyl-3-(pyridin-2-ylmethylamino)benzoic Acid

Cat. No.: B183064
CAS No.: 881445-78-9
M. Wt: 242.27 g/mol
InChI Key: HAUFZEHUDXFIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methyl-3-(pyridin-2-ylmethylamino)benzoic Acid” is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . It is also known as MPBA.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H11NO2/c15-13(16)11-5-3-4-10(8-11)9-12-6-1-2-7-14-12/h1-8H,9H2,(H,15,16) .


Physical And Chemical Properties Analysis

This compound has a boiling point of 445.7ºC at 760 mmHg and a flash point of 223.3ºC . Its density is 1.264g/cm3 . Other properties such as water solubility and vapor pressure are not specified in the available resources .

Scientific Research Applications

Fluorescent Zinc Sensors

2-methyl-3-(pyridin-2-ylmethylamino)benzoic acid derivatives, particularly ZP9 and ZP10, have been synthesized as part of the Zinpyr family. These compounds are used as midrange affinity fluorescent zinc sensors. They demonstrate significant fluorescence enhancement upon zinc binding and exhibit improved selectivity for zinc over other metal ions. These compounds have been utilized in confocal microscopy studies, indicating their potential for in vivo applications, such as biological imaging and tracking of zinc ions (Nolan et al., 2006).

Coordination Compounds and Crystal Structures

The synthesis and structural investigation of triorganostannyl esters derived from this compound have been reported. These compounds, with varying substituents on tin, exhibit interesting physicochemical properties due to their coordination to metal centers, which affect the photophysical properties of the metal and the conformation and intermolecular interactions of the ligands. X-ray crystallography and spectroscopic methods have been applied to study the structures of these compounds (Tzimopoulos et al., 2010).

Supramolecular Liquid Crystals

Research has been conducted on the formation of supramolecular liquid crystals through hydrogen-bonding interactions between non-mesomorphic compounds, including derivatives of this compound. The study investigates the effect of different substituents on the pyridine-based derivatives or on the acid component on the extent and stability of the induced liquid crystal phases. This research contributes to the understanding of how molecular modifications can influence the properties and applications of liquid crystals in various technological fields (Naoum et al., 2010).

Anticonvulsant Agents

A series of novel Schiff bases of 3-aminomethyl pyridine, potentially including derivatives of this compound, have been synthesized and screened for anticonvulsant activity. The chemical structures were confirmed by various spectroscopic methods, and several compounds exhibited significant protection against seizures, showing promise as potential anticonvulsant agents (Pandey & Srivastava, 2011).

Properties

IUPAC Name

2-methyl-3-(pyridin-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-12(14(17)18)6-4-7-13(10)16-9-11-5-2-3-8-15-11/h2-8,16H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUFZEHUDXFIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCC2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424192
Record name 2-methyl-3-(pyridin-2-ylmethylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881445-78-9
Record name 2-methyl-3-(pyridin-2-ylmethylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.